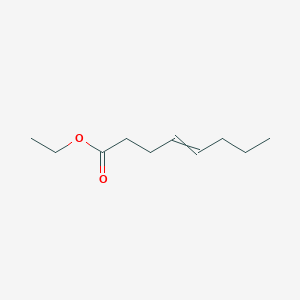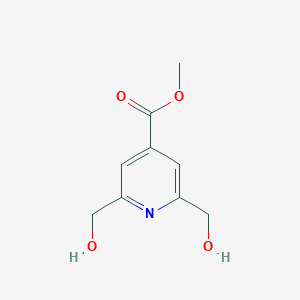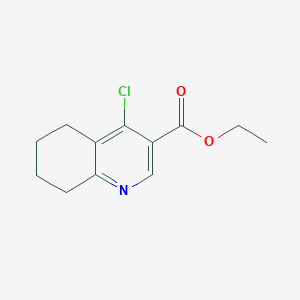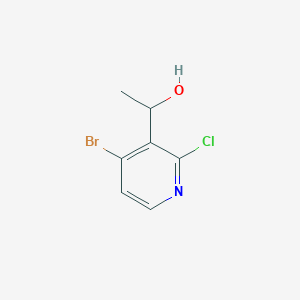
1-(4-Bromo-2-chloropyridin-3-yl)ethanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-Bromo-2-chloropyridin-3-yl)ethanol, also known as BCE, is a chemical compound that has gained attention in scientific research due to its potential therapeutic properties. BCE belongs to the family of pyridine derivatives, which have been extensively studied for their biological activities.
作用機序
The exact mechanism of action of 1-(4-Bromo-2-chloropyridin-3-yl)ethanol is not fully understood. However, it is believed to act on various molecular targets in the body. 1-(4-Bromo-2-chloropyridin-3-yl)ethanol has been shown to modulate the activity of GABA receptors, which are involved in the regulation of anxiety and sedation. It has also been shown to inhibit the activity of COX enzymes, which are involved in the production of inflammatory cytokines. Additionally, 1-(4-Bromo-2-chloropyridin-3-yl)ethanol has been shown to induce apoptosis in cancer cells by activating caspase enzymes.
生化学的および生理学的効果
1-(4-Bromo-2-chloropyridin-3-yl)ethanol has been shown to have various biochemical and physiological effects in the body. In animal models, 1-(4-Bromo-2-chloropyridin-3-yl)ethanol has been shown to reduce inflammation and pain, as well as improve cognitive function. It has also been shown to reduce anxiety and induce sedation. In cancer cells, 1-(4-Bromo-2-chloropyridin-3-yl)ethanol has been shown to induce apoptosis and inhibit cell proliferation.
実験室実験の利点と制限
1-(4-Bromo-2-chloropyridin-3-yl)ethanol has several advantages for lab experiments. It is a relatively stable compound that can be obtained in its solid state. It is also relatively easy to synthesize, with a yield of approximately 50%. However, 1-(4-Bromo-2-chloropyridin-3-yl)ethanol has several limitations for lab experiments. It is not water-soluble, which can make it difficult to administer to animals in certain experiments. Additionally, the exact mechanism of action of 1-(4-Bromo-2-chloropyridin-3-yl)ethanol is not fully understood, which can make it difficult to design experiments to test its effects.
将来の方向性
There are several future directions for research on 1-(4-Bromo-2-chloropyridin-3-yl)ethanol. In medicinal chemistry, 1-(4-Bromo-2-chloropyridin-3-yl)ethanol could be further studied for its potential use as an anti-inflammatory and analgesic agent. It could also be studied for its potential use in the treatment of addiction. In neuropharmacology, 1-(4-Bromo-2-chloropyridin-3-yl)ethanol could be further studied for its effects on cognitive function and anxiety. Additionally, 1-(4-Bromo-2-chloropyridin-3-yl)ethanol could be studied for its potential use in combination with other anticancer agents to improve their efficacy.
Conclusion
1-(4-Bromo-2-chloropyridin-3-yl)ethanol is a chemical compound that has gained attention in scientific research for its potential therapeutic properties. It has been studied for its anti-inflammatory and analgesic effects, as well as its potential use in the treatment of cancer and addiction. 1-(4-Bromo-2-chloropyridin-3-yl)ethanol has been shown to modulate the activity of GABA receptors and inhibit the activity of COX enzymes. It has also been shown to induce apoptosis in cancer cells. 1-(4-Bromo-2-chloropyridin-3-yl)ethanol has several advantages for lab experiments, but also has limitations due to its solubility and the lack of understanding of its mechanism of action. Future research on 1-(4-Bromo-2-chloropyridin-3-yl)ethanol could focus on its potential use in combination with other agents and its effects on cognitive function and anxiety.
合成法
The synthesis of 1-(4-Bromo-2-chloropyridin-3-yl)ethanol involves the reaction of 4-bromo-2-chloro-3-hydroxypyridine with sodium hydroxide and ethylene oxide. The resulting product is then purified by recrystallization. The yield of 1-(4-Bromo-2-chloropyridin-3-yl)ethanol is approximately 50%, and the compound can be obtained in its solid state.
科学的研究の応用
1-(4-Bromo-2-chloropyridin-3-yl)ethanol has been studied for its potential therapeutic properties in various fields of research. In medicinal chemistry, 1-(4-Bromo-2-chloropyridin-3-yl)ethanol has been investigated for its anti-inflammatory and analgesic effects. It has been shown to inhibit the production of inflammatory cytokines and reduce pain in animal models. 1-(4-Bromo-2-chloropyridin-3-yl)ethanol has also been studied as a potential anticancer agent, as it has been shown to induce apoptosis in cancer cells.
In neuropharmacology, 1-(4-Bromo-2-chloropyridin-3-yl)ethanol has been investigated for its effects on the central nervous system. It has been shown to have anxiolytic and sedative properties, as well as improve cognitive function in animal models. 1-(4-Bromo-2-chloropyridin-3-yl)ethanol has also been studied for its potential use in the treatment of addiction, as it has been shown to reduce drug-seeking behavior in animal models.
特性
CAS番号 |
128071-88-5 |
|---|---|
製品名 |
1-(4-Bromo-2-chloropyridin-3-yl)ethanol |
分子式 |
C7H7BrClNO |
分子量 |
236.49 g/mol |
IUPAC名 |
1-(4-bromo-2-chloropyridin-3-yl)ethanol |
InChI |
InChI=1S/C7H7BrClNO/c1-4(11)6-5(8)2-3-10-7(6)9/h2-4,11H,1H3 |
InChIキー |
QCXAJXCUQAXHTN-UHFFFAOYSA-N |
SMILES |
CC(C1=C(C=CN=C1Cl)Br)O |
正規SMILES |
CC(C1=C(C=CN=C1Cl)Br)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



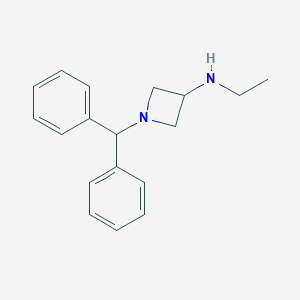

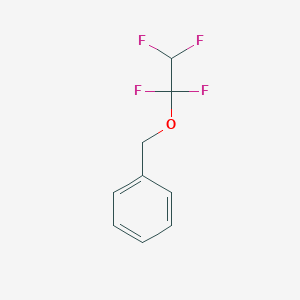
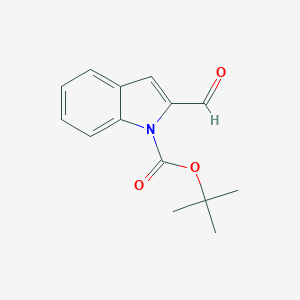
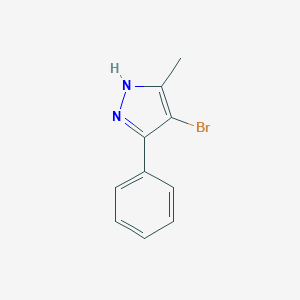
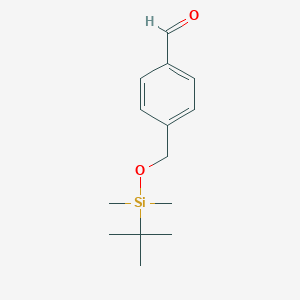
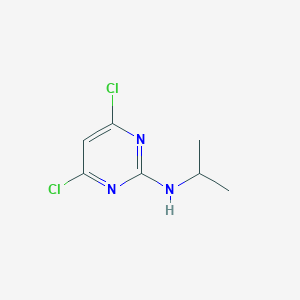
![8-Chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B169397.png)
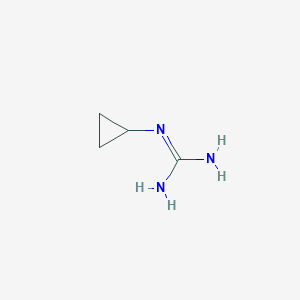
![2,3-Dihydrobenzo[b]oxepine](/img/structure/B169400.png)
